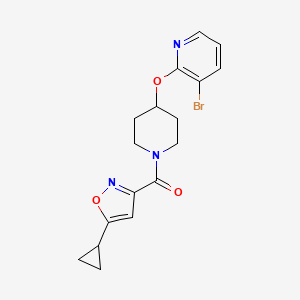![molecular formula C23H22BrN3O3S B2655715 4-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide CAS No. 393834-52-1](/img/structure/B2655715.png)
4-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide” is a chemical compound with the molecular formula C23H22BrN3O3S . It has been mentioned in the context of anti-tubercular agents .
Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 119–121 °C . Other physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique
Sulfonamides and Their Applications
Sulfonamides represent a crucial chemical structure present in various clinically used drugs, with applications ranging from diuretics, carbonic anhydrase inhibitors, antiepileptics, to antipsychotic medications. The sulfonamide moiety, central to the function of these compounds, has been extensively researched for its role in inhibiting enzymes like carbonic anhydrases, which are pivotal in conditions like glaucoma, and for its antitumor activity, especially in targeting tumor-associated isoforms CA IX/XII. This structural motif has been consistently explored for developing novel drugs aiming at selective antiglaucoma drugs, antitumor agents, and diagnostic tools, highlighting the ongoing necessity for novel sulfonamide compounds in treating and diagnosing various diseases (Carta, Scozzafava, & Supuran, 2012).
Heterocyclic Compounds and CNS Drugs
Research into central nervous system (CNS) acting drugs has identified functional chemical groups that could serve as lead molecules for synthesizing new compounds with potential CNS activity. Heterocycles containing nitrogen, sulfur, and oxygen are particularly significant, forming the backbone of various organic compounds with CNS effects. These include molecules like pyridine, azole, imidazole, and piperidine, which are structural motifs in many natural products and therapeutically applicable compounds. The exploration of these heterocyclic compounds continues to be a rich area for developing new CNS drugs, showcasing the wide application of such chemical structures in medicinal chemistry (Saganuwan, 2017).
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as gold standards among chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. These compounds facilitate the synthesis of structurally diverse N-heterocycles, including piperidines and pyrrolidines, which are prevalent in many natural products and compounds with therapeutic applications. The review of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis highlights its significant role in producing compounds with potential pharmacological activities, demonstrating the broad applicability of this methodology in drug development (Philip, Radhika, Saranya, & Anilkumar, 2020).
Metal Complexes of Heterocyclic Ligands
The study of metal complexes with sulfur-bridged bis-pyridine ligands, such as 4,4′-dipyridyldisulfide, reveals significant structural diversity and guest inclusion properties. These complexes, which include macrocycles, zigzags, and helices, demonstrate the versatility of heterocyclic ligands in coordination chemistry. The ability of these ligands to form diverse structural types with metals underscores their potential in developing novel materials with unique properties and applications (Horikoshi & Mochida, 2006).
Propriétés
IUPAC Name |
4-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3S/c24-19-8-6-17(7-9-19)23(28)26-20-10-12-21(13-11-20)31(29,30)27-15-2-1-5-22(27)18-4-3-14-25-16-18/h3-4,6-14,16,22H,1-2,5,15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQUYQZDXDFJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

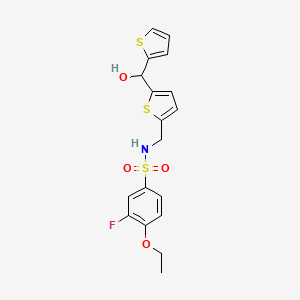
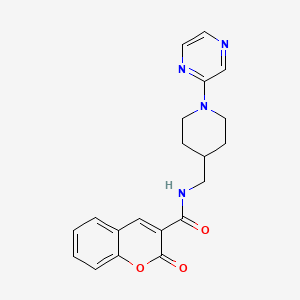

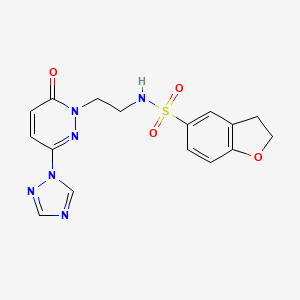
![N~1~-(4-chlorobenzyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine](/img/structure/B2655636.png)
![6-Methyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2655637.png)
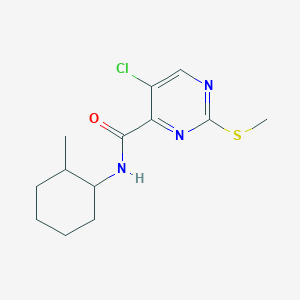
![N-[4-(tert-butyl)phenyl]-1-(4-isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2655642.png)
![N-[5-Methyl-1-(3-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2655643.png)
![benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![5-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2655647.png)
![1-(2,4-Dichlorophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2655648.png)
![6-Amino-7-(1-methylbenzimidazol-2-yl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2655651.png)
